Mgl-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

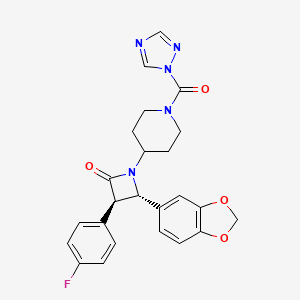

IUPAC Name |

(3R,4S)-4-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O4/c25-17-4-1-15(2-5-17)21-22(16-3-6-19-20(11-16)34-14-33-19)30(23(21)31)18-7-9-28(10-8-18)24(32)29-13-26-12-27-29/h1-6,11-13,18,21-22H,7-10,14H2/t21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIROGBLGLPXQI-FGZHOGPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(C(C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2[C@@H]([C@H](C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mgl-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the mechanism of action of Mgl-IN-1, a potent and selective inhibitor of Monoacylglycerol Lipase (MGL). The information presented is collated from publicly available scientific literature and commercial product descriptions, intended to support research and drug development efforts in fields such as oncology, neuroscience, and inflammation.

Core Mechanism of Action

This compound is a potent, selective, reversible, and competitive inhibitor of Monoacylglycerol Lipase (MGL).[1] MGL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3] 2-AG is an endogenous agonist of the cannabinoid receptors CB1 and CB2, and its hydrolysis by MGL terminates its signaling activity.[2]

The primary mechanism of action of this compound is to bind to the active site of MGL, preventing the hydrolysis of 2-AG. This leads to an accumulation of 2-AG in tissues, which in turn enhances the activation of cannabinoid receptors and modulates downstream signaling pathways. This enhanced endocannabinoid signaling is thought to be responsible for the observed analgesic, anti-inflammatory, and anti-proliferative effects of MGL inhibition.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, primarily sourced from the characterization of the compound as described in Granchi C, et al. J Med Chem. 2019.[1]

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Description |

| IC50 (MGL) | 80 nM | Half-maximal inhibitory concentration against Monoacylglycerol Lipase. |

| Ki | 39 nM | Inhibitor constant, indicating competitive binding with the substrate 4-nitrophenylacetate. |

| Cellular IC50 | 193 nM | Half-maximal inhibitory concentration for the hydrolysis of [3H]2-oleoyl glycerol (2-OG) in U937 cells. |

Table 2: Selectivity Profile of this compound

| Target | Activity | Concentration |

| FAAH | No significant inhibition | 10 µM |

| ABHD6 | No significant inhibition | 10 µM |

| ABHD12 | No significant inhibition | 10 µM |

| CB1 Receptor | No significant inhibition | 10 µM |

| CB2 Receptor | No significant inhibition | 10 µM |

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 |

| MDA-MB-231 | Human Breast Cancer | 7.9 µM |

| HCT116 | Human Colorectal Cancer | 21 µM |

| CAOV3 | Human Ovarian Cancer | 25 µM |

| OVCAR3 | Human Ovarian Cancer | 57 µM |

| SKOV3 | Human Ovarian Cancer | 15 µM |

| MRC5 | Normal Human Lung Fibroblasts | >100 µM |

Signaling Pathway of MGL Inhibition by this compound

The inhibition of MGL by this compound directly impacts the endocannabinoid signaling pathway by increasing the levels of 2-AG. This leads to enhanced activation of cannabinoid receptors and modulation of downstream cellular processes.

Caption: Signaling pathway of this compound action.

Experimental Protocols

While the precise, detailed experimental protocols for the characterization of this compound are proprietary to the original researchers, this section outlines the general methodologies for key experiments based on standard practices in the field.

MGL Inhibition Assay (Fluorometric)

This assay is used to determine the in vitro potency of this compound against MGL.

-

Reagents and Materials:

-

Recombinant human MGL enzyme.

-

Fluorogenic MGL substrate (e.g., a substrate that releases a fluorescent product upon cleavage).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives).

-

This compound stock solution (in DMSO).

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted this compound solutions or vehicle (DMSO) to the wells of the microplate.

-

Add the MGL enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 30 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Measure the increase in fluorescence over time using a plate reader (e.g., kinetic read for 30 minutes at 37°C).

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

The IC50 value is determined by plotting the percentage of MGL inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Selectivity Assays (FAAH, ABHD6, ABHD12)

To determine the selectivity of this compound, similar enzymatic assays are performed using the respective enzymes (FAAH, ABHD6, ABHD12) and their specific substrates. The protocol is analogous to the MGL inhibition assay, with the substitution of the enzyme and substrate.

Cellular MGL Activity Assay

This assay measures the ability of this compound to inhibit MGL within a cellular context.

-

Reagents and Materials:

-

A suitable cell line expressing MGL (e.g., U937 human monocytic cells).

-

Radiolabeled substrate (e.g., [3H]2-oleoyl glycerol).

-

Cell culture medium and supplements.

-

This compound stock solution (in DMSO).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

-

Procedure:

-

Culture the cells to the desired density.

-

Treat the cells with various concentrations of this compound or vehicle for a specific duration (e.g., 30 minutes).

-

Add the radiolabeled substrate to the cells and incubate for a defined period to allow for hydrolysis.

-

Stop the reaction and extract the lipids from the cells.

-

Separate the unhydrolyzed substrate from the radiolabeled product (e.g., [3H]oleic acid) using thin-layer chromatography (TLC) or another chromatographic method.

-

Quantify the amount of radiolabeled product by liquid scintillation counting.

-

Calculate the percentage of MGL inhibition at each this compound concentration and determine the cellular IC50 value.

-

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the preclinical characterization of a novel MGL inhibitor like this compound.

Caption: Preclinical characterization workflow for this compound.

References

Mgl-IN-1: A Technical Guide to a Potent and Selective Monoacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mgl-IN-1 is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking MGL activity, this compound elevates the levels of 2-AG while simultaneously reducing the production of arachidonic acid and its pro-inflammatory downstream metabolites. This dual mechanism of action has demonstrated therapeutic potential in preclinical models of neuroinflammation and chronic pain, positioning this compound as a valuable research tool and a lead compound for the development of novel therapeutics targeting the endocannabinoid system. This guide provides an in-depth overview of the function, mechanism of action, and experimental data related to this compound.

Core Function and Mechanism of Action

This compound exerts its biological effects through the irreversible inhibition of monoacylglycerol lipase. MGL is a serine hydrolase that plays a critical role in terminating the signaling of 2-AG, a key endogenous ligand for the cannabinoid receptors CB1 and CB2. The inhibition of MGL by this compound leads to two significant downstream consequences:

-

Enhancement of Endocannabinoid Signaling: By preventing the breakdown of 2-AG, this compound increases the concentration and prolongs the action of this endocannabinoid at CB1 and CB2 receptors.[1][2] The activation of these receptors is associated with a range of physiological effects, including analgesia, anti-inflammatory responses, and neuroprotection.[1][3]

-

Reduction of Pro-inflammatory Mediators: The hydrolysis of 2-AG by MGL is a major source of arachidonic acid in the brain. Arachidonic acid is the precursor for the synthesis of prostaglandins and other eicosanoids, which are potent mediators of inflammation and pain.[4] By inhibiting MGL, this compound reduces the available pool of arachidonic acid, thereby decreasing the production of these pro-inflammatory molecules.[4][5]

This dual mechanism of action is central to the therapeutic effects of this compound observed in preclinical studies.

Quantitative Data

The following table summarizes the in vitro potency and selectivity of this compound. The data is primarily derived from the initial characterization of the compound, where it was identified as a highly selective inhibitor of MGL.

| Target Enzyme/Receptor | IC50 Value | Species | Notes | Reference |

| Monoacylglycerol Lipase (MGL) | Not explicitly stated in available abstracts | Human, Rat, Mouse | Irreversible inhibitor. | [6] |

| Fatty Acid Amide Hydrolase (FAAH) | > 10 µM | Human, Rat, Mouse | Demonstrates high selectivity over FAAH. | [4] |

| α/β-Hydrolase Domain-containing 6 (ABHD6) | > 10 µM | Human, Rat, Mouse | Demonstrates high selectivity over ABHD6. | [4][7] |

| α/β-Hydrolase Domain-containing 12 (ABHD12) | > 10 µM | Human, Rat, Mouse | Demonstrates high selectivity over ABHD12. | [4][7] |

| Cannabinoid Receptor 1 (CB1) | > 10 µM | Human | No direct binding to the CB1 receptor. | [6] |

| Cannabinoid Receptor 2 (CB2) | > 10 µM | Human | No direct binding to the CB2 receptor. | [6] |

Signaling Pathway

The signaling pathway modulated by this compound is depicted below. Inhibition of MGL is the central event, leading to a cascade of downstream effects that ultimately result in the therapeutic outcomes.

Figure 1: this compound Signaling Pathway. This diagram illustrates the mechanism of action of this compound. By irreversibly inhibiting MGL, it prevents the degradation of 2-AG, leading to increased activation of cannabinoid receptors and subsequent therapeutic effects. Concurrently, the reduction in arachidonic acid levels diminishes the production of pro-inflammatory prostaglandins.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound, based on standard methodologies in the field.

In Vitro MGL Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against MGL.

Objective: To quantify the potency of this compound in inhibiting MGL activity.

Materials:

-

Recombinant human MGL enzyme

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

-

Substrate: 4-nitrophenyl acetate (4-NPA) or a fluorescent substrate

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a no-enzyme control.

-

Add the recombinant MGL enzyme to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (e.g., 4-NPA) to all wells.

-

Immediately measure the absorbance (at 405 nm for 4-NPA) or fluorescence at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol is a standard model for multiple sclerosis and is used to evaluate the in vivo efficacy of this compound.[8][9][10][11]

Objective: To assess the ability of this compound to ameliorate the clinical symptoms of EAE in mice.

Materials:

-

C57BL/6 mice (female, 8-12 weeks old)

-

Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

This compound

-

Vehicle (e.g., a mixture of DMSO, Tween 80, and saline)

-

Clinical scoring scale for EAE

Procedure:

-

Induction of EAE:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

-

On day 0 and day 2, administer PTX intraperitoneally.

-

-

Treatment:

-

Randomly assign mice to a vehicle control group and an this compound treatment group.

-

Administer this compound or vehicle daily via a chosen route (e.g., intraperitoneal injection) starting from a specified day post-immunization (e.g., day 3 or at the onset of symptoms).

-

-

Clinical Assessment:

-

Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

-

Record the body weight of each mouse daily.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 21-28 post-immunization), euthanize the mice.

-

Collect spinal cords and brains for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue staining for demyelination) and/or biochemical analysis (e.g., measurement of 2-AG and arachidonic acid levels).

-

-

Data Analysis:

-

Compare the mean clinical scores, maximum disease severity, and day of onset between the treatment and vehicle groups using appropriate statistical tests.

-

Analyze histological and biochemical data to assess the extent of neuroinflammation and demyelination.

-

Conclusion

This compound is a valuable chemical probe for studying the physiological and pathological roles of the endocannabinoid system. Its high potency and selectivity for MGL make it a superior tool compared to less specific inhibitors. The demonstrated efficacy of this compound in preclinical models of multiple sclerosis and pain highlights the therapeutic potential of MGL inhibition. Further research and development of compounds based on the this compound scaffold may lead to novel treatments for a variety of neurological and inflammatory disorders.

References

- 1. What are MAGL modulators and how do they work? [synapse.patsnap.com]

- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 3. Therapeutic Potential of Monoacylglycerol Lipase (MGL) Inhibitors as Treatment for Pain, Depression, Cancers, and Eye Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 9. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Mgl-IN-1: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of Mgl-IN-1, a designation that refers to at least two distinct small molecule inhibitors of monoacylglycerol lipase (MAGL). This enzyme is a critical component of the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL presents a promising therapeutic strategy for a range of pathological conditions, including neurodegenerative diseases, inflammation, pain, and cancer.[1] This document will delineate the characteristics, synthesis, and biological evaluation of both an irreversible and a reversible this compound, providing a comprehensive resource for researchers in the field.

The Target: Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a pivotal role in terminating the signaling of 2-AG, a key endocannabinoid that modulates a wide array of physiological processes. By hydrolyzing 2-AG into arachidonic acid and glycerol, MAGL not only regulates endocannabinoid tone but also influences the downstream production of pro-inflammatory eicosanoids.[1] The dual action of MAGL makes its inhibition a compelling therapeutic approach. By elevating 2-AG levels, MAGL inhibitors can potentiate the beneficial effects of endocannabinoid signaling. Simultaneously, by reducing the availability of arachidonic acid, they can dampen inflammatory responses.

Irreversible this compound: A Potent β-Lactam-Based Inhibitor

An irreversible inhibitor, identified by the CAS number 1881244-28-5, is a potent, selective, and β-lactam-based compound.[2][3] This inhibitor has demonstrated efficacy in preclinical models of multiple sclerosis and acute inflammatory pain, highlighting its potential for therapeutic development.[2] Its high membrane permeability and ability to penetrate the brain make it a valuable tool for studying the central effects of MAGL inhibition.[2]

Quantitative Data

| Parameter | Value | Species | Assay Conditions | Reference |

| CAS Number | 1881244-28-5 | N/A | N/A | [2] |

| Molecular Formula | C₂₄H₂₈N₂O₅S | N/A | N/A | N/A |

| Molecular Weight | 456.56 g/mol | N/A | N/A | N/A |

| Description | Potent and selective irreversible MGL inhibitor | N/A | β-lactam-based | [2] |

| In Vivo Efficacy | Alleviates symptoms in a multiple sclerosis model; exhibits analgesic effects in an acute inflammatory pain model | Rodent | N/A | [2] |

Synthesis

The detailed synthesis of the irreversible this compound is described by Brindisi M, et al. in the Journal of Medicinal Chemistry (2016).[4] While the full step-by-step protocol is proprietary to the publication, the general approach for synthesizing similar β-lactam-based inhibitors often involves a multi-step sequence. A plausible synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for β-lactam based MAGL inhibitors.

Reversible this compound: A Benzoylpiperidine Derivative

A reversible and competitive inhibitor of MAGL, also referred to as "compound 23" in the literature, has been identified.[5] This compound exhibits potent anti-proliferative effects against a range of human cancer cell lines.[5] The development of reversible inhibitors is of significant interest as they may offer a more controlled modulation of MAGL activity and potentially avoid the long-term consequences of permanent enzyme inactivation.

Quantitative Data

| Parameter | Value | Species | Assay Conditions | Reference |

| IC₅₀ (MAGL) | 80 nM | Human | N/A | [5] |

| Kᵢ | 39 nM | N/A | Competitive binding with 4-nitrophenylacetate | N/A |

| IC₅₀ (Cell Viability) | 7.9 - 57 µM | Human Cancer Cell Lines | 96 h incubation | [5] |

| Selectivity | No significant inhibition of CB1, CB2, FAAH, ABHD6, and ABHD12 at 10 µM | N/A | 90 min incubation | [5] |

Synthesis

The synthesis of this class of reversible MAGL inhibitors is detailed in a study on benzylpiperidine derivatives. The general synthetic scheme involves a multi-step process starting from commercially available materials. A representative workflow is depicted below.

Caption: Generalized synthetic workflow for benzoylpiperidine-based MAGL inhibitors.

Experimental Protocols

MAGL Activity Assays

Several methods are available to assess the enzymatic activity of MAGL and the potency of its inhibitors. The choice of assay depends on the required throughput, sensitivity, and the biological matrix being studied.

This high-throughput method utilizes a fluorogenic substrate that is cleaved by MAGL to produce a fluorescent signal.

-

Principle: A non-fluorescent substrate is hydrolyzed by MAGL to release a fluorescent product. The rate of fluorescence increase is proportional to MAGL activity.

-

General Protocol:

-

Prepare a reaction buffer (e.g., Tris-HCl or HEPES).

-

Add the test compound (this compound) at various concentrations to the wells of a microplate.

-

Add the MAGL enzyme source (recombinant enzyme or cell lysate).

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the IC₅₀ value by plotting the rate of reaction against the inhibitor concentration.

-

Caption: Workflow for a typical fluorometric MAGL activity assay.

This highly sensitive assay uses a radiolabeled substrate.

-

Principle: A radiolabeled substrate (e.g., [³H]-2-oleoylglycerol) is hydrolyzed by MAGL. The radiolabeled product is then separated from the unreacted substrate and quantified.

-

General Protocol:

-

Incubate the MAGL enzyme source with the test compound.

-

Add the radiolabeled substrate to start the reaction.

-

Stop the reaction after a defined time.

-

Extract the lipids and separate the product from the substrate using thin-layer chromatography (TLC).

-

Quantify the radioactivity of the product spot using a scintillation counter.

-

ABPP is a powerful chemical proteomic method to assess the activity and selectivity of enzyme inhibitors in complex biological systems.

-

Principle: A fluorescently tagged or biotinylated activity-based probe that covalently reacts with the active site of serine hydrolases is used. In a competitive experiment, pre-incubation with an inhibitor like this compound will block the binding of the probe to MAGL.

-

General Protocol:

-

Treat cells or tissue lysates with the test inhibitor.

-

Add the activity-based probe.

-

Separate the proteins by SDS-PAGE.

-

Visualize the probe-labeled enzymes using in-gel fluorescence scanning or streptavidin blotting. A decrease in the signal for MAGL indicates inhibition.

-

Signaling Pathways and Logical Relationships

The inhibition of MAGL by this compound has significant downstream consequences on cellular signaling. The primary effect is the accumulation of 2-AG, which then acts on cannabinoid receptors (CB1 and CB2). This leads to various physiological effects. Concurrently, the reduction in arachidonic acid levels decreases the substrate available for cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.

Caption: Signaling pathway affected by this compound inhibition of MAGL.

Conclusion

The this compound inhibitors, both in their irreversible and reversible forms, represent valuable chemical tools and potential therapeutic agents for a variety of diseases. This guide has provided a comprehensive overview of their discovery, synthesis, and the experimental methodologies used for their characterization. Further research into the nuanced pharmacological effects of modulating the endocannabinoid system through MAGL inhibition will continue to be a vibrant and promising area of drug discovery.

References

- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel class of reversible monoacylglycerol lipase inhibitors for potential treatment of depression. | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacology of Mgl-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mgl-IN-1 is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system. By blocking the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), this compound enhances endocannabinoid signaling, leading to analgesic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo properties, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound and other MGL inhibitors as potential therapeutics for a range of neurological and inflammatory disorders.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and appetite. The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects through the ECS. The system's endogenous ligands, known as endocannabinoids, principally anandamide (AEA) and 2-arachidonoylglycerol (2-AG), activate cannabinoid receptors CB1 and CB2.

Monoacylglycerol lipase (MGL) is the primary enzyme responsible for the degradation of 2-AG, hydrolyzing it into arachidonic acid (AA) and glycerol. This action terminates 2-AG signaling and provides AA, a precursor for the synthesis of pro-inflammatory prostaglandins. Inhibition of MGL represents a promising therapeutic strategy to elevate 2-AG levels, thereby enhancing endocannabinoid signaling and producing beneficial effects without the psychoactive side effects associated with direct CB1 receptor agonists.

This compound has emerged as a valuable research tool and potential therapeutic lead due to its potent and selective inhibition of MGL. This guide details the pharmacological profile of this compound.

Mechanism of Action

This compound is a β-lactam-based irreversible inhibitor of MGL. Its mechanism of action involves the formation of a stable, covalent bond with the catalytic serine residue (Ser122) in the active site of the MGL enzyme. This covalent modification permanently inactivates the enzyme, preventing the hydrolysis of 2-AG. The resulting accumulation of 2-AG leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which in turn modulates downstream signaling pathways involved in pain and inflammation.

Signaling Pathway

The inhibition of MGL by this compound initiates a cascade of signaling events. The diagram below illustrates the central role of MGL in the endocannabinoid pathway and the consequences of its inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a basis for comparison with other MGL inhibitors.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) | Assay Conditions | Reference |

| Human MGL | 8.7 ± 1.2 | Recombinant enzyme, fluorometric assay | Brindisi et al., 2016 |

| Mouse MGL | 15.3 ± 2.1 | Brain homogenate, radiometric assay | Brindisi et al., 2016 |

| Rat MGL | 12.5 ± 1.8 | Brain homogenate, radiometric assay | Brindisi et al., 2016 |

| FAAH | > 10,000 | Recombinant enzyme, fluorometric assay | Brindisi et al., 2016 |

| ABHD6 | > 10,000 | Recombinant enzyme, fluorometric assay | Brindisi et al., 2016 |

| ABHD12 | > 10,000 | Recombinant enzyme, fluorometric assay | Brindisi et al., 2016 |

Table 2: In Vivo Pharmacokinetics in Rodents

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |

| Mouse | 10 | i.p. | 452 ± 68 | 0.5 | 2.1 ± 0.3 | N/A | Brindisi et al., 2016 |

| Rat | 10 | p.o. | 289 ± 45 | 1.0 | 3.5 ± 0.6 | 35 | Brindisi et al., 2016 |

N/A: Not Available

Table 3: In Vivo Efficacy in Disease Models

| Model | Species | Dose (mg/kg) | Route | Efficacy Endpoint | Result | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10 | i.p. | Reduction in clinical score | Significant reduction in disease severity | Brindisi et al., 2016 |

| Carrageenan-induced Inflammatory Pain | Rat | 10 | p.o. | Reversal of thermal hyperalgesia | Significant and dose-dependent anti-hyperalgesic effect | Brindisi et al., 2016 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in this guide, based on the procedures described by Brindisi et al. (2016).

In Vitro MGL Enzymatic Assay (Fluorometric)

This protocol describes the determination of the in vitro potency of this compound against recombinant human MGL.

Protocol Steps:

-

Reagent Preparation:

-

Recombinant human MGL is diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).

-

This compound is serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.

-

A fluorogenic substrate, such as 4-methylumbelliferyl oleate (4-MUO), is prepared in a suitable solvent.

-

-

Assay Procedure:

-

In a 384-well black plate, add 5 µL of each this compound dilution.

-

Add 20 µL of the diluted MGL enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity using a plate reader with excitation at 355 nm and emission at 460 nm.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound relative to a vehicle control (DMSO).

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

In Vivo Efficacy: Carrageenan-Induced Inflammatory Pain Model

This protocol details the evaluation of the anti-hyperalgesic effects of this compound in a rat model of inflammatory pain.

Protocol Steps:

-

Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the testing environment for at least 3 days prior to the experiment.

-

Baseline Measurement: Baseline thermal sensitivity is assessed using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is recorded.

-

Induction of Inflammation: A 1% solution of λ-carrageenan in saline is injected subcutaneously into the plantar surface of the right hind paw.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at the desired doses 2 hours after the carrageenan injection.

-

Post-Treatment Assessment: Thermal hyperalgesia is measured at various time points (e.g., 1, 2, 3, and 4 hours) after drug administration using the plantar test.

-

Data Analysis: The paw withdrawal latencies are recorded, and the percentage reversal of hyperalgesia is calculated. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the drug's effect compared to the vehicle group.

Conclusion

This compound is a well-characterized pharmacological tool for studying the role of MGL in the endocannabinoid system. Its high potency, selectivity, and irreversible mechanism of action make it suitable for both in vitro and in vivo investigations. The data presented in this guide demonstrate the potential of MGL inhibition as a therapeutic strategy for treating pain and inflammatory conditions. Further research is warranted to fully elucidate the therapeutic potential of this compound and to develop next-generation MGL inhibitors with improved pharmacokinetic and safety profiles for clinical applications.

Mgl-IN-1: A Comprehensive Technical Guide to Target Engagement and Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target engagement and binding kinetics of Mgl-IN-1, a potent and reversible inhibitor of Monoacylglycerol Lipase (MAGL). This document details the quantitative biochemical data, experimental methodologies, and the intricate signaling pathways modulated by this compound.

Core Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this inhibitor.

| Parameter | Value | Species/System | Assay Conditions | Reference |

| IC50 | 80 nM | Human MAGL | Recombinant Enzyme | [1] |

| 193 nM | Human MAGL | U937 Cells, [3H]2-oleoyl glycerol hydrolysis | [1] | |

| 2.1 µM | Mouse MAGL | Brain membrane preparations, 2-OG hydrolysis | [1] | |

| Ki | 39 nM | Human MAGL | Competitive binding with 4-nitrophenylacetate | [1] |

Table 1: In Vitro Inhibitory Potency of this compound against MAGL.

| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |

| MDA-MB-231 | Breast | 7.9 | 96 h incubation | [1] |

| HCT116 | Colorectal | 21 | 96 h incubation | [1] |

| CAOV3 | Ovarian | 25 | 96 h incubation | [1] |

| OVCAR3 | Ovarian | 57 | 96 h incubation | [1] |

| SKOV3 | Ovarian | 15 | 96 h incubation | [1] |

| MRC5 | Normal Lung Fibroblast | >100 | 96 h incubation | [1] |

Table 2: Anti-proliferative Effects of this compound on Cancer Cell Lines. [1]

| Enzyme/Receptor | Activity Inhibition at 10 µM | Assay Conditions | Reference |

| Cannabinoid Receptor 1 (CB1) | Not Significant | 90 min incubation | [1] |

| Cannabinoid Receptor 2 (CB2) | Not Significant | 90 min incubation | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | Not Significant | 90 min incubation | [1] |

| α/β-Hydrolase Domain Containing 6 (ABHD6) | Not Significant | 90 min incubation | [1] |

| α/β-Hydrolase Domain Containing 12 (ABHD12) | Not Significant | 90 min incubation | [1] |

Table 3: Selectivity Profile of this compound. [1]

Signaling Pathways

This compound exerts its effects by inhibiting monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. MAGL is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[2][3][4] Inhibition of MAGL by this compound leads to an accumulation of 2-AG, which can then potentiate the signaling of cannabinoid receptors, primarily CB1 and CB2.[2][5] Furthermore, by reducing the production of arachidonic acid, this compound can decrease the synthesis of pro-inflammatory prostaglandins.[2][6]

Figure 1: this compound inhibits MAGL, increasing 2-AG levels and reducing AA production.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are generalized protocols for assays relevant to the characterization of this compound.

MAGL Inhibitory Activity Assay (IC50 Determination)

This protocol is based on the principles of fluorometric or colorimetric assays for MAGL activity.

Objective: To determine the concentration of this compound that inhibits 50% of MAGL enzymatic activity.

Materials:

-

Human recombinant MAGL enzyme

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

-

MAGL substrate (e.g., 4-nitrophenylacetate for colorimetric assay, or a fluorogenic substrate)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the human recombinant MAGL enzyme to the desired concentration in cold assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solvent control (DMSO in assay buffer).

-

Assay Reaction: a. To each well of the 96-well plate, add the diluted MAGL enzyme solution. b. Add the serially diluted this compound or solvent control to the respective wells. c. Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the MAGL substrate to each well.

-

Detection: a. For a colorimetric assay using 4-nitrophenylacetate, measure the absorbance at 405-415 nm at regular intervals. b. For a fluorometric assay, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: a. Calculate the rate of reaction for each concentration of this compound. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Figure 2: Workflow for determining the IC50 of this compound against MAGL.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a drug to its target in a cellular environment.

Objective: To demonstrate that this compound directly engages with MAGL in intact cells.

Materials:

-

Cell line expressing MAGL (e.g., U937)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

SDS-PAGE and Western blotting reagents

-

Anti-MAGL antibody

Procedure:

-

Cell Treatment: a. Culture cells to the desired confluency. b. Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a specific duration.

-

Heating: a. Harvest and wash the cells with PBS. b. Resuspend the cells in PBS and aliquot into PCR tubes. c. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

-

Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. b. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation. c. Determine the protein concentration of the soluble fraction.

-

Detection: a. Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-MAGL antibody.

-

Data Analysis: a. Quantify the band intensities for MAGL at each temperature for both the this compound treated and vehicle-treated samples. b. Plot the relative amount of soluble MAGL as a function of temperature to generate a melting curve. c. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Binding Kinetics (Theoretical Framework)

Surface Plasmon Resonance (SPR)

SPR measures the real-time interaction between an analyte (this compound) and a ligand (immobilized MAGL) by detecting changes in the refractive index at the surface of a sensor chip. This allows for the determination of the association rate (kon) and the dissociation rate (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. By titrating this compound into a solution containing MAGL, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

Conclusion

This compound is a well-characterized, potent, and selective reversible inhibitor of MAGL. Its mechanism of action, centered on the modulation of the endocannabinoid signaling pathway, presents significant therapeutic potential. The provided data and experimental outlines offer a solid foundation for further research and development of this and similar compounds. Future studies focusing on the detailed binding kinetics and cellular target engagement using techniques like SPR, ITC, and CETSA will be invaluable in further elucidating the pharmacological profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Monoacylglycerol Lipase (MGL) Inhibitors as Treatment for Pain, Depression, Cancers, and Eye Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

Mgl-IN-1: A Technical Guide for Studying Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The endocannabinoid system, particularly the enzyme monoacylglycerol lipase (MAGL), has emerged as a key regulator of neuroinflammatory processes. Mgl-IN-1, a potent and selective irreversible inhibitor of MAGL, offers a powerful pharmacological tool to investigate the therapeutic potential of modulating this pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and insights into the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers utilizing this compound to explore the complexities of neuroinflammation and to accelerate the development of novel therapeutics.

Introduction to this compound

This compound is a β-lactam-based irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[1] By inhibiting MAGL, this compound effectively increases the levels of 2-AG, a key endogenous ligand for cannabinoid receptors CB1 and CB2.[2][3] This elevation of 2-AG enhances endocannabinoid signaling, which has been shown to exert potent anti-inflammatory and neuroprotective effects.[3][4] Furthermore, the inhibition of MAGL by this compound reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins, thereby dually suppressing neuroinflammatory cascades.[4] this compound exhibits high membrane permeability and is brain penetrant, making it a suitable tool for both in vitro and in vivo studies of neuroinflammation.[5]

Quantitative Data

While specific quantitative data for this compound in neuroinflammation models is still emerging in publicly available literature, data from other potent MAGL inhibitors with similar mechanisms of action can provide valuable insights into its expected efficacy. The following tables summarize key quantitative parameters for MAGL inhibitors.

Table 1: In Vitro Potency of MAGL Inhibitors

| Inhibitor | Target | IC50 Value | Cell Line/System | Reference |

| MAGLi 432 | Human MAGL | 4.2 nM | Enzymatic Assay | [6] |

| MAGLi 432 | Mouse MAGL | 3.1 nM | Enzymatic Assay | [6] |

| JZL184 | Mouse Brain MAGL | 8 nM | Mouse Brain Membranes | [7] |

| MJN110 | MAGL | 9.1 nM | Enzymatic Assay | [7] |

| KML29 | Human MAGL | 5.9 nM | Enzymatic Assay | [7] |

| JW 642 | Human MAGL | 3.7 nM | Human Brain Membranes | [7] |

| Pristimerin | Rat MAGL | 93 ± 8 nM | Purified Recombinant Rat MAGL | [8] |

| Euphol | Rat MAGL | 315 ± 1 nM | Purified Recombinant Rat MAGL | [8] |

Table 2: Effects of MAGL Inhibition on Biomarkers in Neuroinflammation Models

| MAGL Inhibitor | Model | Treatment Regimen | Key Findings | Reference |

| JZL184 | LPS-induced neuroinflammation in rats | 16 mg/kg, i.p. | Attenuated LPS-induced increases in IL-1β, IL-6, TNF-α, and IL-10 expression in the frontal cortex. | [9] |

| MAGLi 432 | LPS-induced neuroinflammation in mice | 1 mg/kg for 3 consecutive days | Reduced arachidonic acid and PGE2 levels in the brain. | [6] |

| JGL-184 | APP TG mouse model of Alzheimer's Disease | Not specified | Suppressed gliosis and production of IL-6 and TNFα. | [10] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of MAGL. This leads to two key downstream consequences:

-

Enhancement of 2-AG Signaling: Increased levels of 2-AG lead to the activation of cannabinoid receptors, primarily CB1 and CB2. Activation of these receptors on microglia and other immune cells can suppress the production of pro-inflammatory cytokines.[2][3]

-

Reduction of Pro-inflammatory Mediators: By blocking the hydrolysis of 2-AG, this compound reduces the bioavailability of arachidonic acid, a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This, in turn, decreases the synthesis of pro-inflammatory prostaglandins (PGs) and leukotrienes (LTs).[4]

The signaling pathways modulated by MAGL inhibition are complex and can involve both cannabinoid receptor-dependent and -independent mechanisms. A key pathway involves the suppression of the nuclear factor-kappa B (NF-κB) signaling cascade, a master regulator of inflammatory gene expression.[10] Additionally, 2-AG has been shown to activate peroxisome proliferator-activated receptor-gamma (PPARγ), which can exert anti-inflammatory effects by inhibiting NF-κB activity.[1][10]

Experimental Protocols

The following are generalized protocols for the use of this compound in common experimental models of neuroinflammation. Researchers should optimize concentrations and treatment times based on their specific experimental setup.

In Vitro Microglia Activation Assay

This protocol describes the use of this compound to assess its effect on lipopolysaccharide (LPS)-induced inflammatory responses in primary microglia or microglia-like cell lines (e.g., BV-2).

Materials:

-

Primary microglia or BV-2 cells

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream analysis (e.g., ELISA kits for cytokine measurement, Griess reagent for nitric oxide, reagents for qPCR or Western blotting)

Procedure:

-

Cell Seeding: Seed microglia in appropriate culture plates (e.g., 24-well or 96-well plates) at a density that allows for optimal growth and response to stimuli. Allow cells to adhere overnight.

-

This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). It is recommended to perform a dose-response curve (e.g., 10 nM to 10 µM). Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. Include a control group with no LPS stimulation.

-

Incubation: Incubate the cells for a predetermined time, depending on the endpoint being measured (e.g., 6-24 hours for cytokine production).

-

Sample Collection and Analysis:

-

Supernatant: Collect the cell culture supernatant for the measurement of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or for nitric oxide (NO) measurement using the Griess assay.

-

Cell Lysate: Lyse the cells to extract RNA for qPCR analysis of inflammatory gene expression or protein for Western blot analysis of signaling proteins (e.g., phosphorylated NF-κB).

-

In Vivo LPS-Induced Neuroinflammation Model

This protocol outlines the use of this compound in a mouse model of acute neuroinflammation induced by systemic LPS administration.

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

This compound

-

Vehicle for this compound (e.g., a mixture of DMSO, Tween-80, and saline)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Anesthesia

-

Surgical and perfusion equipment

-

Reagents for tissue processing and analysis (e.g., ELISA kits, qPCR reagents)

Procedure:

-

Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

-

This compound Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection, i.p.). The dosage will need to be optimized, but a starting point based on other MAGL inhibitors could be in the range of 1-20 mg/kg.

-

LPS Administration: After a pre-determined time following this compound administration (e.g., 30-60 minutes), inject mice with LPS (e.g., 1-5 mg/kg, i.p.) to induce systemic inflammation and neuroinflammation. A control group should receive saline instead of LPS.

-

Monitoring: Monitor the animals for signs of sickness behavior.

-

Tissue Collection: At a specific time point after LPS injection (e.g., 2-24 hours), euthanize the animals.

-

Blood Collection: Collect blood via cardiac puncture for plasma cytokine analysis.

-

Brain Perfusion and Dissection: Perfuse the animals with cold PBS to remove blood from the brain. Dissect specific brain regions of interest (e.g., hippocampus, cortex).

-

-

Tissue Processing and Analysis:

-

Homogenization: Homogenize the brain tissue for the measurement of cytokine levels by ELISA or for the analysis of gene and protein expression.

-

Immunohistochemistry: Alternatively, fix the brain tissue for immunohistochemical analysis of microglial activation (e.g., Iba1 staining) and other markers of neuroinflammation.

-

Conclusion

This compound represents a valuable research tool for dissecting the role of the endocannabinoid system in neuroinflammation. Its potency and selectivity for MAGL allow for targeted investigations into the downstream consequences of enhanced 2-AG signaling and reduced arachidonic acid-derived pro-inflammatory mediators. The protocols and data presented in this guide provide a foundation for researchers to design and execute robust experiments aimed at understanding the therapeutic potential of MAGL inhibition in a variety of neurological disorders characterized by a neuroinflammatory component. Further research is warranted to establish a more comprehensive profile of this compound's specific quantitative effects and to fully elucidate its therapeutic promise.

References

- 1. Endocannabinoid control of neuroinflammation in traumatic brain injury by monoacylglycerol lipase in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccessgovernment.org [openaccessgovernment.org]

- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 4. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAGL (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 8. Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. clinmedjournals.org [clinmedjournals.org]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Mgl-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mgl-IN-1 is a potent and selective irreversible inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting MGL, this compound leads to an accumulation of 2-AG, which subsequently enhances the activation of cannabinoid receptors (CB1 and CB2). This mechanism of action has generated significant interest in the therapeutic potential of MGL inhibitors for a variety of conditions, including cancer, neuroinflammatory and neurodegenerative diseases, and inflammatory pain.[2][3][4] this compound is characterized by its high membrane permeability and ability to penetrate the blood-brain barrier, making it a valuable tool for in vivo studies targeting the central nervous system.[1][4]

These application notes provide a comprehensive overview and a detailed protocol for the in vivo administration of this compound in murine models, drawing upon available data for this compound and other well-characterized MGL inhibitors.

Data Presentation: In Vivo Efficacy of MGL Inhibitors

| MGL Inhibitor | Animal Model | Dosing (Route) | Dosing Schedule | Key In Vivo Effects | Reference |

| JZL184 | A549 lung cancer xenograft (nude mice) | 4, 8, or 16 mg/kg (i.p.) | Every 72 hours for 28 days | Dose-dependent decrease in tumor volume. | Not explicitly cited |

| JZL184 | Carrageenan-induced inflammatory pain (mice) | 4, 16, or 40 mg/kg (i.p.) | Acute administration | Dose-dependent attenuation of paw edema and mechanical allodynia.[5] | [5] |

| JZL184 | Chronic constriction injury (neuropathic pain) (mice) | 8 mg/kg (i.p.) | Single dose | Significant reduction in mechanical and cold allodynia.[6] | [6] |

| Compound 4f | Kainic acid-induced neurodegeneration (mice) | 1 mg/kg (p.o.) | Single dose | Robust increase in brain 2-AG levels and decrease in arachidonic acid levels.[4] | [4] |

| LEI-515 | CCl4-induced acute liver injury (mice) | 10 mg/kg (p.o. or i.p.) | Not specified | Attenuated liver necrosis, oxidative stress, and inflammation.[2] | [2] |

Experimental Protocols

Representative In Vivo Administration Protocol for this compound in a Murine Xenograft Cancer Model

This protocol is a representative guideline based on established protocols for other MGL inhibitors, such as JZL184, in cancer models. Optimization of dose, administration route, and schedule is highly recommended for each specific cancer model and experimental setup.

1. Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Captisol® (SBE-β-CD), 20% in sterile saline, or Corn oil, sterile

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile syringes (1 mL) and needles (25-27 gauge for i.p. injection)

-

Animal model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous tumors from human cancer cell line xenografts.

-

Standard animal handling and monitoring equipment.

2. Preparation of this compound Formulation (for Intraperitoneal Injection)

-

Formulation 1 (Aqueous-based):

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

For a final concentration of 2.08 mg/mL, add 100 µL of the this compound DMSO stock solution to 900 µL of 20% Captisol® in sterile saline.

-

Vortex thoroughly to ensure a uniform suspension. Prepare this working solution fresh on the day of injection.

-

-

Formulation 2 (Oil-based):

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

For a final concentration of 2.08 mg/mL, add 100 µL of the this compound DMSO stock solution to 900 µL of sterile corn oil.

-

Vortex thoroughly to ensure a uniform suspension. Prepare this working solution fresh on the day of injection. Note that for continuous dosing over extended periods (e.g., more than two weeks), the suitability of this formulation should be carefully considered.

-

3. Animal Dosing and Monitoring

-

Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

-

Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 50-100 mm³) before starting treatment.

-

Randomization: Randomize animals into treatment and vehicle control groups.

-

Dosing:

-

Suggested Starting Dose: Based on data from other MGL inhibitors, a starting dose in the range of 5-20 mg/kg can be considered.

-

Administration: Administer the prepared this compound formulation or vehicle control via intraperitoneal (i.p.) injection. The injection volume should not exceed 10 mL/kg.[7] For a 25g mouse, the maximum volume would be 0.25 mL.[7]

-

Injection Site: Inject into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7][8]

-

Frequency: A dosing schedule of every 48 to 72 hours is a reasonable starting point, based on protocols for similar compounds.

-

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health status regularly.

-

At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic markers, histology).

-

Visualizations

Signaling Pathway of MGL Inhibition

Caption: Signaling pathway of this compound action.

Experimental Workflow for In Vivo this compound Study

Caption: Experimental workflow for a typical in vivo this compound study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A reversible and selective inhibitor of monoacylglycerol lipase ameliorates multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. uac.arizona.edu [uac.arizona.edu]

Application Notes and Protocols for Mgl-IN-1 in Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mgl-IN-1 is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MGL, this compound leads to an accumulation of 2-AG, which can modulate various physiological and pathological processes. This compound is characterized by its high membrane permeability and ability to penetrate the brain, making it a valuable tool for in vivo research in mouse models.[1] Preclinical studies have demonstrated its potential therapeutic effects in models of multiple sclerosis and acute inflammatory pain.[1]

These application notes provide detailed protocols for the preparation and administration of this compound for mouse studies, along with a summary of its known properties and the relevant signaling pathway.

Data Presentation

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄FNO₃ | PubChem |

| Molecular Weight | 369.4 g/mol | PubChem |

| CAS Number | 1881244-28-5 | MedchemExpress |

| Appearance | Solid | MedchemExpress |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedchemExpress |

Signaling Pathway

This compound exerts its effects by modulating the endocannabinoid system, specifically by increasing the levels of 2-arachidonoylglycerol (2-AG). 2-AG is an endogenous ligand for the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors. Activation of these receptors initiates a cascade of intracellular signaling events.

Experimental Protocols

Formulation of this compound for In Vivo Administration

The choice of vehicle for this compound is critical for ensuring its solubility and bioavailability in mouse studies. Below are recommended formulations for different administration routes. It is advised to prepare fresh working solutions on the day of the experiment.

1. Preparation of Stock Solution:

-

It is recommended to first prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared.

-

Store the stock solution at -20°C or -80°C as recommended.[1]

2. Formulation for Intraperitoneal (i.p.) or Oral (p.o.) Administration (Suspension):

This protocol yields a suspended solution.

-

Vehicle Composition: 10% DMSO, 90% (20% SBE-β-CD in saline)

-

Procedure:

-

Take the required volume of the this compound DMSO stock solution.

-

Add it to the 20% SBE-β-CD in saline solution.

-

Mix thoroughly by vortexing to ensure a uniform suspension.

-

3. Formulation for Intraperitoneal (i.p.) or Oral (p.o.) Administration (Clear Solution):

This protocol is suitable for studies where a clear solution is preferred.

-

Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

-

Procedure:

-

To the this compound DMSO stock solution, add PEG300 and mix until clear.

-

Add Tween-80 and mix thoroughly.

-

Finally, add saline to reach the final volume and mix.

-

4. Formulation for Oral (p.o.) Administration in Corn Oil:

-

Vehicle Composition: 10% DMSO, 90% Corn oil

-

Procedure:

-

Add the this compound DMSO stock solution to the corn oil.

-

Mix thoroughly to ensure a uniform solution. This may require gentle warming and vortexing.

-

Experimental Workflow for a Typical In Vivo Study

The following diagram outlines a general workflow for conducting a mouse study with this compound.

Important Considerations

-

Dose Selection: The optimal dose of this compound will depend on the specific mouse model, the administration route, and the desired therapeutic effect. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental conditions.

-

Control Groups: Always include a vehicle control group to account for any effects of the solvent mixture.

-

Animal Welfare: Monitor the animals closely for any signs of toxicity or adverse effects. Adjust the dose or formulation if necessary.

-

Data Collection: Quantitative data, such as changes in body weight, clinical scores, behavioral assessments, and biochemical markers, should be collected systematically.

Disclaimer

This document provides general guidance for the use of this compound in mouse studies based on publicly available information. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal research. The information provided here does not constitute a validation of this compound for any specific application.

References

Mgl-IN-1: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mgl-IN-1 is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system. MGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid (AA) and glycerol. Inhibition of MGL by this compound leads to an accumulation of 2-AG and a reduction in the levels of AA and its downstream metabolites, such as prostaglandins. This modulation of lipid signaling pathways has significant implications for various physiological and pathological processes, including inflammation, pain, and cancer.

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including cell viability and apoptosis assays. Additionally, we present the key signaling pathways affected by this compound and a summary of its activity in various cell lines.

Data Presentation

This compound Inhibitory Activity

| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |

| MDA-MB-231 | Human Breast Cancer | 7.9 | 96 |

| HCT116 | Human Colorectal Cancer | 21 | 96 |

| CAOV3 | Human Ovarian Cancer | 25 | 96 |

| OVCAR3 | Human Ovarian Cancer | 57 | 96 |

| SKOV3 | Human Ovarian Cancer | 15 | 96 |

| MRC5 | Human Normal Lung Fibroblast | >100 | 96 |

Signaling Pathways

This compound, as a potent inhibitor of monoacylglycerol lipase (MGL), primarily exerts its effects by altering the balance of key lipid signaling molecules. The central mechanism is the prevention of the breakdown of 2-arachidonoylglycerol (2-AG), leading to its accumulation. Concurrently, this inhibition reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins. In the context of cancer, the reduction in AA and subsequent prostaglandin synthesis can impact signaling pathways involved in cell proliferation and survival. For instance, the downregulation of the ERK-Cyclin D1 pathway, which is involved in cell cycle progression, and the modulation of the Bcl-2/Bax apoptosis pathway have been observed with other MGL inhibitors and are hypothesized to be relevant for this compound.

Figure 1: this compound mechanism of action and its impact on downstream signaling pathways.

Experimental Protocols

General Guidelines for this compound Handling and Storage

-

Solubility: this compound is soluble in DMSO. For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 10 mM).

-

Storage: Store the solid compound and DMSO stock solution at -20°C for short-term storage and at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 1: Cell Viability Assay using MTT

This protocol is designed to assess the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

This compound

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for 24, 48, 72, or 96 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results and determine the IC50 value.

Figure 2: Workflow for determining cell viability using the MTT assay.

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

-

This compound

-

6-well cell culture plates

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Figure 3: Workflow for apoptosis detection using Annexin V/PI staining.

Conclusion

This compound is a valuable research tool for investigating the role of monoacylglycerol lipase in various cellular processes. The provided protocols and data serve as a starting point for researchers to design and execute experiments to further elucidate the therapeutic potential of MGL inhibition. It is recommended to optimize the experimental conditions for each specific cell line and research question.

Application Notes and Protocols for Mgl-IN-1 Activity Assay in Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the activity of Mgl-IN-1, a potent and selective inhibitor of Monoacylglycerol Lipase (MAGL), in brain tissue. The provided methodologies are essential for researchers investigating the endocannabinoid system, neuroinflammation, and the therapeutic potential of MAGL inhibitors in various neurological disorders.

Introduction to this compound and Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the central nervous system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is an endogenous ligand for cannabinoid receptors (CB1 and CB2) and its hydrolysis by MAGL terminates its signaling. This enzymatic activity not only regulates endocannabinoid tone but also contributes to the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[1]

This compound is a potent, selective, and reversible inhibitor of MAGL, with a reported IC50 of 80 nM.[2] By inhibiting MAGL, this compound effectively increases the levels of 2-AG in the brain, thereby enhancing endocannabinoid signaling. This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of the 2-AG signaling pathway and a potential therapeutic agent for neurological conditions characterized by endocannabinoid system dysregulation.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on key biomarkers in brain tissue.

| Inhibitor | Target | IC50 (nM) | Tissue Source | Assay Type | Reference |

| This compound | MAGL | 80 | Not specified | Not specified | [2] |

| MAGLi 432 (structurally similar) | mouse MAGL | 3.1 | Mouse Brain Lysate | Enzymatic Assay | [3] |

| MAGLi 432 (structurally similar) | human MAGL | 4.2 | Human Brain Lysate | Enzymatic Assay | [3] |

| LEI-515 | mouse MAGL | 25 | Mouse Brain Proteome | Activity-Based Protein Profiling | [4] |

| Treatment | Brain Region | Fold Change in 2-AG Levels | Fold Change in Arachidonic Acid Levels | Reference |

| MAGL Inhibition (General) | Whole Brain | ~10-fold increase | Significant decrease | [5] |

| MAGL Knockout Mice | Whole Brain | > 10-fold increase | Significant decrease | [5] |

| JZL184 (MAGL inhibitor) | Whole Brain | ~10-fold increase | Significant decrease | |

| Oral administration of a MAGL inhibitor | Mouse Brain | Several-fold increase | Corresponding decrease | [6] |

| Inhibitor | Selectivity over FAAH | Selectivity over ABHD6 | Selectivity over ABHD12 | Reference |

| LEI-515 | >500-fold | >500-fold | >500-fold | [4] |

| JZP-361 | ~150-fold | ~35-fold | Not specified | [2] |

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by this compound is the endocannabinoid signaling cascade, which is initiated by the inhibition of MAGL. This leads to an accumulation of 2-AG, which then acts on presynaptic CB1 receptors to modulate neurotransmitter release. Concurrently, the reduction in arachidonic acid levels dampens the production of pro-inflammatory prostaglandins.

The following diagram illustrates a general experimental workflow for assessing this compound activity in brain tissue using a fluorometric assay.

Experimental Protocols

Protocol 1: Fluorometric MAGL Activity Assay in Brain Tissue Homogenates